molecular formula C16H24FN3O2 B2863421 Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate CAS No. 1211539-63-7

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate

Cat. No. B2863421
M. Wt: 309.385
InChI Key: RKPOSFCQCMOLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate is a chemical compound with the following properties:



  • Empirical Formula : C₁₆H₂₅N₃O₂

  • Molecular Weight : 291.39 g/mol

  • Structure : The compound consists of a piperazine ring with a tert-butyl ester group and a fluorinated phenyl group attached. The aminomethyl group is also part of the structure.



Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate can be visualized as follows:



  • SMILES Notation : CC©©OC(=O)N1CCN(CCN1)c2ccccc2CN



Chemical Reactions Analysis

Due to the lack of detailed synthetic information, specific chemical reactions involving this compound remain unknown. However, it likely participates in reactions typical of piperazine derivatives, such as amidation, esterification, and nucleophilic substitution.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 36-41°C

  • Boiling Point : Approximately 319.4°C

  • Density : 1.056 g/cm³ (predicted)

  • Solubility : Soluble in organic solvents


Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis : The synthesis of tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate and its derivatives involve various condensation reactions, nucleophilic substitution reactions, and the use of catalysts for amination processes. For instance, one derivative was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic evidence such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015). Another study reported the synthesis of a sterically congested piperazine derivative using a modified Bruylants approach, highlighting the compound's novel chemistry and its potential as a pharmacologically useful core (Gumireddy et al., 2021).

Molecular Structure and Properties : The crystal and molecular structure of various derivatives has been reported, providing insights into their geometric conformations, bond lengths, angles, and intermolecular interactions. These structures have implications for the compound's reactivity and potential biological activities. For example, the molecular structure of one derivative was investigated using density functional theory, revealing stability of molecular structure and molecular conformations (Yang et al., 2021).

Biological Activities and Applications

Antibacterial and Anthelmintic Activities : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activities. Although one compound exhibited poor antibacterial activity, it showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Anticorrosive Properties : Research has also explored the anticorrosive behavior of derivatives for carbon steel in acidic environments, highlighting their potential as corrosion inhibitors. One study found that a novel heterocyclic compound significantly protected steel surfaces with an inhibition efficiency of 91.5% at certain concentrations (Praveen et al., 2021).

Anti-HIV Activity : The potential anti-HIV activity of related compounds has been evaluated, with some derivatives showing significant in vitro activity against HIV-1 replication in human lymphoblastoid cell lines. This suggests a nucleic acid-targeted mechanism of action for these quinolone derivatives (Cecchetti et al., 2000).

Safety And Hazards


  • Safety Precautions : Handle with care in a well-ventilated area. Use appropriate personal protective equipment.

  • Hazard Information : No specific hazards reported for this compound.

  • Toxicity : No specific toxicity data available.


Future Directions

Further research is essential to explore the biological activity, pharmacological potential, and potential applications of Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate . Investigating its interactions with biological targets and assessing its safety profile will be crucial for future studies.


Please note that the information provided is based on available data, and additional research may yield more insights into this compound’s properties and applications123.


properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9,11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOSFCQCMOLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate

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